molecular formula C9H7FO3 B3096624 3-(3-Fluorophenyl)oxirane-2-carboxylic acid CAS No. 1287217-88-2

3-(3-Fluorophenyl)oxirane-2-carboxylic acid

Cat. No.: B3096624
CAS No.: 1287217-88-2
M. Wt: 182.15 g/mol
InChI Key: HVZSTHNSMLBPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.153 g/mol . It is a carboxylic acid derivative featuring an oxirane (epoxide) ring and a fluorophenyl group. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Prilezhaev epoxidation, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme-catalyzed epoxide ring-opening reactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid involves the reactivity of its epoxide ring and carboxylic acid group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)oxirane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-fluorophenyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZSTHNSMLBPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Fluorophenyl)oxirane-2-carboxylic acid
Reactant of Route 5
3-(3-Fluorophenyl)oxirane-2-carboxylic acid
Reactant of Route 6
3-(3-Fluorophenyl)oxirane-2-carboxylic acid

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